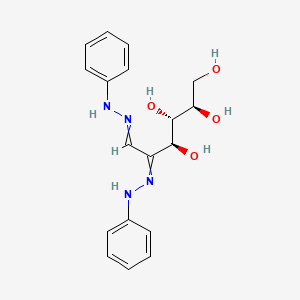
D-Allose phenylosazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Allose phenylosazone: is a derivative of D-Allose, a rare aldohexose sugar. Phenylosazones are crystalline compounds formed by the reaction of reducing sugars with phenylhydrazine. These compounds are useful in the identification and characterization of sugars due to their unique crystalline structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Allose phenylosazone is synthesized by reacting D-Allose with an excess of phenylhydrazine. The reaction typically involves heating the mixture in an acidic medium, which facilitates the formation of the phenylosazone derivative. The general reaction can be represented as follows:
D-Allose+3C6H5NHNH2→D-Allose phenylosazone+2H2O+C6H5NH2
Industrial Production Methods: Industrial production of this compound is not common due to the rarity of D-Allose itself. D-Allose can be produced biotechnologically from D-Psicose using specific enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Allose phenylosazone can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: Substitution reactions can occur at the phenylhydrazone moiety, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hypobromite.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Aldonic acids.
Reduction: Alditols.
Substitution: Phenylhydrazone derivatives.
Scientific Research Applications
D-Allose phenylosazone has several applications in scientific research:
Chemistry: Used for the identification and characterization of sugars through crystallography.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of rare sugar-based products and as a potential low-calorie sweetener.
Mechanism of Action
The mechanism of action of D-Allose phenylosazone involves its interaction with specific molecular targets and pathways. In biological systems, D-Allose is converted to D-Allose-6-phosphate, which then undergoes further enzymatic reactions to form D-Fructose-6-phosphate . This pathway is part of the glycolytic process, which is essential for energy production in cells. The phenylosazone derivative may exert its effects by interfering with these metabolic pathways, leading to various physiological outcomes.
Comparison with Similar Compounds
- D-Glucose phenylosazone
- D-Mannose phenylosazone
- D-Galactose phenylosazone
Comparison:
- D-Allose phenylosazone is unique due to the rare nature of D-Allose and its specific biological activities.
- D-Glucose phenylosazone and D-Mannose phenylosazone differ in their configuration at the C-2 position, leading to different crystalline structures .
- D-Galactose phenylosazone has a different configuration at the C-4 position, resulting in distinct chemical and biological properties .
Properties
CAS No. |
6164-71-2 |
|---|---|
Molecular Formula |
C18H22N4O4 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2R,3S,4S)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/t16-,17+,18-/m1/s1 |
InChI Key |
BZVNQJMWJJOFFB-FGTMMUONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















